molecular formula C26H30O8 B1203609 Isobutyrylmallotochromene CAS No. 116964-16-0

Isobutyrylmallotochromene

Cat. No. B1203609
M. Wt: 470.5 g/mol
InChI Key: BYAZINICHUCWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyrylmallotochromene is a 1-benzopyran.

Scientific Research Applications

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM) substrates, closely related to isobutyrylmallotochromene, have been extensively used in bioengineering for the nondestructive release of biological cells and proteins. This includes applications in the study of extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumorlike spheroids, and manipulation of individual cells (Cooperstein & Canavan, 2010).

Material Science

Isobutyl cyanoacrylate, another compound related to isobutyrylmallotochromene, has found applications in material science, specifically in the treatment of refractory superficial corneal ulcers. This noninvasive method offers a simple and safe treatment for such medical conditions (Bromberg, 2002).

Polymer Science

In polymer science, derivatives of isobutyrylmallotochromene have been used to investigate the photo-oxidative stability of acrylic/methacrylic protective resins. These studies are crucial in understanding the degradation and stability of polymers under conditions of artificial solar light irradiation (Chiantore & Lazzari, 2001).

Nanotechnology

The development of novel polysaccharide-decorated poly(isobutyl cyanoacrylate) nanoparticles is a significant breakthrough in nanotechnology. These nanoparticles have diverse applications, such as in drug delivery systems, due to their stability and the preservation of the biologic activity of the polysaccharide (Chauvierre et al., 2003).

Environmental Science

In environmental science, isobutyl cyanoacrylate tissue adhesive has been effective in treating corneal perforations, thus providing insights into potential applications in medical and environmental areas (Setlik et al., 2005).

Energy and Biotechnology

Isobutyrylmallotochromene-related compounds have been explored in biotechnology, such as direct photosynthetic recycling of CO2 to isobutyraldehyde, showcasing their potential in sustainable energy solutions (Atsumi et al., 2009).

properties

CAS RN

116964-16-0

Product Name

Isobutyrylmallotochromene

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-2-methylpropan-1-one

InChI

InChI=1S/C26H30O8/c1-11(2)19(28)18-22(31)15(21(30)14-8-9-26(5,6)34-25(14)18)10-16-23(32)17(13(4)27)20(29)12(3)24(16)33-7/h8-9,11,29-32H,10H2,1-7H3

InChI Key

BYAZINICHUCWIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O

Other CAS RN

116964-16-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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